Ipragliflozin
Overview
Description
Ipragliflozin is a pharmaceutical drug used for the treatment of type 2 diabetes mellitus. It was jointly developed by Astellas Pharma and Kotobuki Pharmaceutical and received its first global approval in Japan on January 17, 2014 . This compound is a sodium-glucose cotransporter 2 (SGLT2) inhibitor, which helps reduce blood glucose levels by inhibiting the reuptake of glucose in the kidneys .
Mechanism of Action
Target of Action
Ipragliflozin primarily targets the Sodium-glucose cotransporter 2 (SGLT2) . These membrane proteins are located on the cell surface and play a crucial role in the reuptake of glucose in the proximal tubule of the kidneys .
Mode of Action
This compound acts by inhibiting the reuptake of glucose, specifically by selectively inhibiting SGLT2 . This inhibition suppresses renal glucose reabsorption and stimulates urinary excretion of glucose, thereby reducing blood glucose levels .
Biochemical Pathways
This compound’s action leads to the activation of the AMP-activated protein kinase (AMPK)/sirtuin 1 (SIRT1) pathway in the liver and adipose tissue . This pathway is associated with upregulation of energy expenditure, which may have therapeutic potential in prediabetic obesity .
Pharmacokinetics
This compound exhibits linear pharmacokinetics . The maximum plasma concentrations of this compound are obtained 1.3–1.4 hours post-dose in multiple-dose studies . The elimination half-life of this compound is 15–16 hours in patients with type 2 diabetes mellitus . The metabolism of this compound is mainly hepatic . It is excreted in urine (67.9%) and feces (32.7%) .
Result of Action
The primary result of this compound’s action is the reduction of blood glucose levels . Clinical trials have shown significant reductions in hemoglobin A1c, fasting plasma glucose, and body weight in the this compound group . Additionally, this compound treatment has been observed to markedly attenuate high-fat diet-induced hepatic steatosis and reduce the size of hypertrophied adipocytes .
Action Environment
The action of this compound can be influenced by environmental factors such as diet. For instance, in a study involving high-fat diet-fed mice, this compound treatment showed beneficial metabolic effects . Furthermore, the drug’s efficacy can be affected by the patient’s renal or hepatic function, with the area under the curve for this compound being 20–30% greater in patients with moderate renal or hepatic impairment .
Biochemical Analysis
Biochemical Properties
Ipragliflozin interacts with the SGLT2 protein, a membrane protein located on the cell surface . SGLT2 plays a key role in the reuptake of glucose in the proximal tubule of the kidneys . By selectively inhibiting SGLT2, this compound reduces blood glucose levels .
Cellular Effects
This compound has been shown to have various effects on cellular processes. For instance, it has been found to reduce fasting plasma glucose, glycoalbumin, and HbA1c . It also influences lipid metabolism, increasing HDL-C and decreasing apo E .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of SGLT2. These membrane proteins transfer glucose into the cells . This compound reduces blood glucose levels by inhibiting the reuptake of glucose by selectively inhibiting SGLT2 .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown sustained antihyperglycemic effects over time . It increases urinary glucose excretion by inhibiting renal glucose reabsorption, which lasts for over 12 hours in normal mice .
Dosage Effects in Animal Models
In animal models, this compound has shown dose-dependent effects. For instance, in a study on non-alcoholic steatohepatitis (NASH) in mice, this compound was administered at a dose of 16.7 μg/day for 5 weeks . The study found that this compound attenuated the development of NASH in the mice .
Metabolic Pathways
This compound is involved in the glucose reabsorption pathway in the kidneys . It inhibits SGLT2, a key player in this pathway, thereby reducing blood glucose levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues via its interaction with SGLT2 . By inhibiting SGLT2, it affects the localization and accumulation of glucose within cells .
Subcellular Localization
The subcellular localization of this compound is related to its target, SGLT2. SGLT2 is a membrane protein located on the cell surface . Therefore, the action of this compound is localized to the cell membrane where SGLT2 is present .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ipragliflozin involves several key steps. One method starts with 4-fluoro-3-(2-benzothiophene)methylphenyl halide, which reacts with alkyl lithium in a suitable solvent, followed by a reaction with zinc salt to prepare an organic zinc reagent . This reagent undergoes a nucleophilic substitution reaction with 2,3,4,6-tetra-O-pivaloyl-α-D-glucopyranose bromide to form an intermediate . The pivaloyl protecting group is then removed using an organic base to yield this compound .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process avoids steps like methylation of hydroxyl groups on the sugar ring and ultra-low reaction temperatures, simplifying the synthesis and reducing costs . This method improves the yield and purity of the compound, making it suitable for industrial production .
Chemical Reactions Analysis
Types of Reactions: Ipragliflozin undergoes various chemical reactions, including nucleophilic substitution and stereoselective synthesis . The key reactions involve the formation of β-C-arylglucoside through iodine-lithium-zinc exchange .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include alkyl lithium, zinc salt, and 2,3,4,6-tetra-O-pivaloyl-α-D-glucopyranose bromide . The reactions are typically carried out at low temperatures to ensure high selectivity and yield .
Major Products: The major product formed from these reactions is this compound itself, which is obtained after the removal of protecting groups and purification .
Scientific Research Applications
Ipragliflozin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is primarily used to treat type 2 diabetes mellitus by reducing blood glucose levels . It has been shown to improve glycemic control, reduce body weight, and lower the risk of hypoglycemia . In biological research, this compound is used to study the role of SGLT2 in glucose reabsorption and its potential therapeutic applications . In the pharmaceutical industry, it serves as a model compound for developing new SGLT2 inhibitors .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to ipragliflozin include other SGLT2 inhibitors such as dapagliflozin, canagliflozin, empagliflozin, tofogliflozin, and luseogliflozin .
Uniqueness: This compound is unique in its high selectivity for SGLT2 over SGLT1, which helps minimize gastrointestinal side effects associated with SGLT1 inhibition . Additionally, it has shown good pharmacokinetic properties and a low risk of hypoglycemia, making it a valuable option for treating type 2 diabetes mellitus .
Properties
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FO5S/c22-15-6-5-12(21-20(26)19(25)18(24)16(10-23)27-21)7-13(15)9-14-8-11-3-1-2-4-17(11)28-14/h1-8,16,18-21,23-26H,9-10H2/t16-,18-,19+,20-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFWIQIYAXSLBA-RQXATKFSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701032738 | |
Record name | Ipragliflozin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701032738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
761423-87-4 | |
Record name | Ipragliflozin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=761423-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ipragliflozin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0761423874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ipragliflozin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11698 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ipragliflozin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701032738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IPRAGLIFLOZIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N2N8OOR7X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.